4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide
Overview
Description
4,4’-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide is a complex organic compound with the molecular formula C16H14O6. This compound is known for its unique structure, which includes two benzenecarboximidamide groups connected by an ethane-1,2-diylbis(oxy) linker. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide typically involves the reaction of benzenecarboximidamide derivatives with ethane-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ethane-1,2-diylbis(oxy) linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboximidamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4,4’-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide is utilized in various scientific fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Applied in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4,4’-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethane-1,2-diylbis(oxy) linker plays a crucial role in maintaining the structural integrity and proper orientation of the active sites .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,2-Ethanediylbis(oxy))bis(benzoic acid): Similar structure but with carboxylic acid groups instead of carboximidamide groups.
4,4’-(1,2-Ethanediylbis(oxy))bis(3-methoxybenzaldehyde): Contains methoxy and aldehyde groups instead of carboximidamide groups.
Uniqueness
4,4’-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide is unique due to its specific functional groups and the ethane-1,2-diylbis(oxy) linkage, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
4-[2-(4-carbamimidoylphenoxy)ethoxy]benzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2,(H3,17,18)(H3,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLGDGGFMJVYHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCOC2=CC=C(C=C2)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153226 | |
Record name | 4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121324-47-8 | |
Record name | 4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121324478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(1,2-Ethanediylbis(oxy))bis-benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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